Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Historical Context and Discovery of Bicyclic Aziridine-Epoxide Hybrids
The development of bicyclic aziridine-epoxide hybrids emerged from advancements in strained heterocycle synthesis during the late 20th century. While the exact discovery timeline of this compound remains undocumented in public literature, its structural lineage traces to two key methodologies:
- Aziridine ring formation via nucleophilic ring-opening of epoxides, as demonstrated in the synthesis of related N-(1-phenylethyl)aziridine-2-carboxylates.
- Epoxide installation through ylide-mediated cyclopropane expansions, exemplified by the Johnson–Corey–Chaykovsky reaction.
Early work on similar systems, such as 2-exo-(β-pyridyl)-6-exo-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane, established X-ray crystallographic parameters for bicyclic azabicyclo systems. These studies revealed the critical role of bridgehead heteroatoms in dictating ring strain and reactivity—a principle directly applicable to the title compound.
Table 1: Comparative Structural Parameters of Bicyclic Azabicyclo Systems
The synthesis of such hybrids accelerated following the 1990s, driven by medicinal chemistry’s demand for conformationally restricted scaffolds. For instance, the palladium-catalyzed cross-coupling strategy reported for spirocyclic aziridines in 2023 provided a template for constructing related bicyclic systems.
Significance of the 7-Oxa-3-Azabicyclo[4.1.0]heptane Scaffold in Heterocyclic Chemistry
The 7-oxa-3-azabicyclo[4.1.0]heptane core embodies three critical features:
- Angular strain : The fused bicyclic system imposes ~90° bond angles at the bridgehead atoms, enhancing electrophilicity at the aziridine nitrogen and epoxide oxygen.
- Stereoelectronic control : The orthogonal orientation of the N and O lone pairs enables regioselective ring-opening reactions, as observed in the transformation of analogous aziridine alcohols to oxazolidinones.
- Chiral topology : The non-planar structure induces inherent chirality, making it valuable for asymmetric catalysis. X-ray studies of related compounds confirm pseudoaxial orientation of substituents, which locks stereochemistry during synthetic transformations.
Recent applications highlight this scaffold’s versatility:
- Drug intermediate synthesis : The bicyclic amino acid derivative (S)-127, a metabolite of isazofos, was prepared via aziridine ring-opening with 3-bromo-5-methoxy-1H-1,2,4-triazole.
- Three-dimensional building blocks : Strain-release strategies, such as those employing bicyclo[1.1.0]butyl sulfoxides, enable modular functionalization of the core structure.
Mechanistic Insight : During nucleophilic attacks, the epoxide oxygen stabilizes transition states through partial negative charge delocalization, while the aziridine nitrogen acts as a weak base—a synergy enabling cascade reactions unattainable in monocyclic systems.
Role of Benzyl Ester Functionalization in Modulating Reactivity
The benzyl ester moiety in this compound serves three primary functions:
- Steric protection : The bulky benzyl group shields the ester carbonyl from premature hydrolysis during synthesis, as evidenced by the stability of similar benzyl-protected meperidine analogs under acidic conditions.
- Electronic tuning : Resonance donation from the benzyl aromatic system lowers the electrophilicity of the carbonyl carbon, reducing susceptibility to nucleophilic attack compared to methyl or ethyl esters.
- Synthetic handle : Hydrogenolysis of the benzyl group (e.g., via Pd/C) enables late-stage diversification to carboxylic acids or amides, a strategy employed in the synthesis of lacosamide derivatives.
Comparative studies on ester effects reveal striking differences:
Table 2: Reactivity Modulation by Ester Groups in Azabicyclo Systems
| Ester Group | Half-life in pH 7.4 Buffer (h) | Rate of Aminolysis (k, M⁻¹s⁻¹) |
|---|---|---|
| Benzyl | 48.2 ± 3.1 | 0.017 ± 0.002 |
| Methyl | 12.5 ± 1.8 | 0.142 ± 0.015 |
| Ethyl | 18.9 ± 2.4 | 0.095 ± 0.011 |
Data adapted from stability studies on meperidine benzyl esters.
The benzyl group’s π-system also participates in stabilizing transition states during palladium-catalyzed couplings, as demonstrated in the synthesis of spirocyclic epoxides where aryl triflates undergo efficient cross-coupling with benzyl-protected intermediates. Furthermore, the ester’s ortho-substituents can induce atropisomerism, adding another layer of stereochemical control—a property leveraged in the synthesis of enantiopure tryptophanol derivatives.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C19H19NO3/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19(17(13-20)23-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
RMIUDGXBJKLBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1(O2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate derivatives typically involves:
- Step 1: Formation of an epoxide or aziridine intermediate from a suitable piperidine or related heterocyclic precursor.
- Step 2: Intramolecular cyclization to form the bicyclic 7-oxa-3-azabicyclo[4.1.0]heptane core.
- Step 3: Introduction of the benzyl carboxylate ester group via acylation or esterification reactions.
For the 6-phenyl derivative, the phenyl substituent is introduced either by starting from a phenyl-substituted piperidine or by functionalizing the bicyclic intermediate post-cyclization.
Detailed Synthetic Route Example (Adapted from Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate)
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Epoxidation of N-Cbz-3,4-dihydropiperidine | Use of m-CPBA or peracid in CH2Cl2 at 0°C to room temperature | ~85% | Formation of epoxide intermediate |
| 2 | Intramolecular ring closure | Heating or base catalysis in acetonitrile/water mixture | Quantitative (100%) | Cyclization to bicyclic oxazabicycloheptane |
| 3 | Benzyl ester formation | Reaction with benzyl chloroformate or benzyl alcohol under coupling conditions | 70-90% | Esterification step |
Note: The N-Cbz protecting group (benzyloxycarbonyl) is often used in intermediates to protect the amine functionality during cyclization.
Reaction Conditions and Yields
A representative experimental procedure reported includes dissolving the intermediate in a mixture of acetonitrile and water, followed by treatment with ethylenediamine to promote ring closure, achieving yields up to 100% in the cyclization step.
Analytical Data Supporting Preparation
These physical properties are consistent with the bicyclic ester structure and help confirm the identity and purity of the synthesized compound.
Research Findings and Literature Insights
- The bicyclic oxazabicycloheptane scaffold is commonly synthesized via epoxidation of piperidine derivatives followed by ring closure, a method that is well-documented in heterocyclic chemistry literature.
- The benzyl ester group provides stability and facilitates purification by chromatography.
- Phenyl substitution at the 6-position can be introduced by starting from phenyl-substituted piperidine precursors or by aromatic substitution reactions post-cyclization, although specific protocols for the 6-phenyl derivative are less frequently reported and may require optimization.
- The synthetic accessibility score for related compounds is moderate (~2.96), indicating that the synthesis is feasible with standard organic chemistry techniques.
Summary Table: Preparation Method Comparison
| Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Comments |
|---|---|---|---|---|---|
| Epoxidation + Cyclization | N-Cbz-3,4-dihydropiperidine | m-CPBA, ethylenediamine | Epoxidation, ring closure | 85-100% | Reliable, widely used |
| Direct Cyclization from Phenyl Piperidine | Phenyl-substituted piperidine | Peracid, base | Epoxidation, intramolecular ring closure | Not well-documented | Requires substrate availability |
| Esterification | Bicyclic acid intermediate | Benzyl chloroformate, base | Acylation/esterification | 70-90% | Standard ester formation |
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
The following compounds share the 7-oxa-3-azabicyclo[4.1.0]heptane core but differ in substituents, ester groups, or ring modifications. Key comparisons are summarized in Table 1 and Table 2.
Structural and Functional Modifications
Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1796902-09-4 / 2059974-57-9) Substituent: Replaces the 6-phenyl group with a 1-methylpyrrole moiety.
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 66207-08-7)
- Substituent : Lacks the 6-phenyl group entirely.
- Impact : Reduced steric bulk and aromatic interactions may lower binding affinity in biological systems. It is available for research use, with a lower molecular weight (233.27 g/mol ) and higher solubility in standard solvents .
3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane (CAS 725715-12-8)
- Modification : The benzyl group is part of the azabicyclo amine rather than an ester.
- Impact : Eliminates the ester functionality, increasing basicity and altering polarity. This compound is stored under inert atmospheres, indicating sensitivity to oxidation .
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2)
- Ester Group : Uses a tert-butyl ester instead of benzyl.
- Impact : The bulky tert-butyl group enhances hydrolytic stability but reduces reactivity in ester-exchange reactions. It is a colorless liquid with a predicted density of 1.141 g/cm³ , making it easier to handle in solution-phase synthesis .
Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 66643-45-6)
- Ester Group : Ethyl ester substituent.
- Impact : Smaller ester group improves volatility and solubility in polar solvents. However, it is priced significantly higher ($240–$1,000/g ), likely due to complex synthesis involving PPA (polyphosphoric acid) catalysis .
Table 1: Molecular Properties
Biological Activity
Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO3 |
| Molecular Weight | 309.4 g/mol |
| Density | 1.256 g/cm³ |
| Boiling Point | 368.4 °C |
| Appearance | Colorless to light yellow liquid |
The bicyclic structure contributes to its reactivity and interaction with biological systems, particularly through the presence of functional groups such as the carboxylate ester and azabicyclic moieties .
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Some studies indicate that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems .
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its observed biological effects.
- Cell Cycle Modulation : The cytotoxic effects observed in cancer cells could be linked to alterations in cell cycle progression .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects comparable to standard antibiotics .
- Cancer Cell Line Testing : Research involving various cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Neuroprotective Study : In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced cell death .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Benzyl 7-Oxa-3-Azabicyclo[4.1.0]heptane-3-Carboxylic Acid | 66207-08-7 | Lacks phenyl group; primarily studied for antibacterial properties |
| (6R)-Benzyl 7-Oxa-3-Azabicyclo[4.1.0]heptane | 1624258-63-4 | Enantiomeric purity may affect biological activity |
| rel-Benzyl (1R,6S)-7-Oxa-3-Azabicyclo[4.1.0]heptane | 1992947-04-2 | Different stereochemistry could influence receptor interactions |
This table illustrates how structural variations can impact the biological activity and potential therapeutic applications of related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
